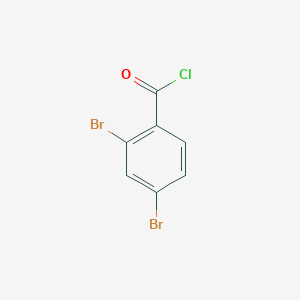

2,4-Dibromobenzoyl chloride

Vue d'ensemble

Description

2,4-Dibromobenzoyl chloride (2,4-DBC) is an organobromide compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. It is soluble in organic solvents, such as ethanol, acetone, and ether. 2,4-DBC is also known as 2,4-dibromobenzoyl chloride, 2,4-dibromobenzoyl chloride, and 2,4-dibromobenzoyl chloride.

Applications De Recherche Scientifique

Catalytic Coupling in Organic Synthesis 2-Arylbenzoyl chlorides, including derivatives like 2,4-Dibromobenzoyl chloride, have been utilized in iridium-catalyzed annulative coupling with alkynes. This process selectively forms phenanthrene derivatives, important in synthesizing complex organic molecules (Nagata et al., 2014).

Sensor Development Derivatives of benzoyl chloride are explored for developing poly(vinyl chloride) (PVC)-based membrane electrodes. These sensors show potential in detecting specific ions, like nickel(II), highlighting their utility in analytical chemistry (Gupta et al., 2000).

Synthesis Techniques The synthesis of 2,4-dimethoxybenzoyl chloride, a related compound, involves methylation and chlorination. This demonstrates the versatile chemical manipulations possible with benzoyl chloride derivatives, useful in various synthetic routes (Wan You-zhi, 2007).

Enhancing Detection in Analytical Methods Benzoyl chloride derivatives are used in derivatization methods to increase detection sensitivity in liquid chromatography-mass spectrometry, particularly for estrogens in biological fluids. This enhancement is vital for accurate and sensitive analytical procedures (Higashi et al., 2006).

Phase Transfer Catalysis Compounds like benzyl triethyl ammonium chloride, which have a structural resemblance to benzoyl chlorides, act as effective catalysts in synthesizing complex organic compounds. This highlights the role of such structures in facilitating chemical reactions (Zhaole Lu, 2014).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that benzoyl chloride compounds often react with amines, alcohols, and water, forming amides, esters, and acids respectively . These reactions are fundamental in organic chemistry and are widely used in the synthesis of various organic compounds .

Mode of Action

2,4-Dibromobenzoyl chloride, like other acyl chlorides, is a reactive compound that readily undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile (such as an amine or alcohol) attacks the carbonyl carbon of the acyl chloride, leading to the substitution of the chloride ion and the formation of a new covalent bond . This property makes 2,4-Dibromobenzoyl chloride valuable in the synthesis of various organic compounds .

Biochemical Pathways

Given its reactivity, it can be involved in various synthetic pathways for the production of pharmaceuticals, dyes, and other organic compounds .

Pharmacokinetics

It’s important to note that acyl chlorides, including 2,4-Dibromobenzoyl chloride, can be irritating and corrosive, suggesting that they would have low bioavailability and could potentially cause tissue damage .

Result of Action

The molecular and cellular effects of 2,4-Dibromobenzoyl chloride are largely dependent on its reactivity. As an acyl chloride, it can react with various nucleophiles, leading to the formation of different products. These reactions can result in the synthesis of a wide range of organic compounds, including pharmaceuticals and dyes .

Action Environment

The action, efficacy, and stability of 2,4-Dibromobenzoyl chloride can be influenced by various environmental factors. For instance, the presence of nucleophiles (such as amines or alcohols) can trigger reactions with 2,4-Dibromobenzoyl chloride . Additionally, factors such as temperature and pH can affect the rate of these reactions .

Propriétés

IUPAC Name |

2,4-dibromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCZHFYGRQWFUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541177 | |

| Record name | 2,4-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59615-16-6 | |

| Record name | 2,4-Dibromobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine](/img/structure/B1314404.png)

![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)